molecular formula C7H13NO B2565180 (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine CAS No. 1486473-03-3

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine

Cat. No.: B2565180
CAS No.: 1486473-03-3
M. Wt: 127.187
InChI Key: HOGOLKHCHFSFKN-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.187. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine has been a focus of various research initiatives, particularly in the realm of synthetic organic chemistry and the development of novel molecular structures. Researchers have delved into the preparation and enantiomeric purity of related structures, emphasizing its role as a versatile chiral building block, especially in the synthesis of terpenoids. For instance, Yu (2005) outlined the process to achieve optically pure enantiomers of a closely related compound, signifying its importance in the synthesis of complex natural products like eudesmanes and norcarotenoids (Yu, 2005). Additionally, Guan and Li (2005) explored methods for resolving the compound, highlighting its utility in the realm of terpenoids synthesis (Guan & Li, 2005).

Applications in Medicinal Chemistry

The compound has also been instrumental in medicinal chemistry. Hřebabecký et al. (2009) discussed its application in the synthesis of novel carbocyclic nucleoside analogues, revealing its potential in antiviral therapies, particularly against Coxsackie virus (Hřebabecký et al., 2009). Dan-qing (2009) also synthesized derivatives of the compound, evaluating their anti-HIV activity, which underscores its significance in the development of new therapeutic agents (Dan-qing, 2009).

Advanced Materials and Chemical Engineering

In the field of materials science and chemical engineering, the compound's structural motifs have been utilized. Seol et al. (2020) investigated oxabicyclic compounds as novel promoters for gas hydrates, emphasizing the compound's potential in enhancing the thermodynamic stability of hydrate systems (Seol et al., 2020). This highlights its application in engineering and potentially in addressing energy storage and transportation challenges.

Properties

IUPAC Name

[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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